
2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound featuring a thiophene ring substituted with a 3,4-dimethoxybenzamido group and a phenyl group
Applications De Recherche Scientifique
2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
While the specific mechanism of action for “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide” is not available, similar compounds have shown various biological activities. For example, some benzamide compounds have shown antioxidant, free radical scavenging, and metal chelating activity . They have also shown in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dimethoxybenzaldehyde, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . These hazards should be considered when handling “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide”.
Orientations Futures
Given the potential applications of “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide” in various fields of research and industry, future work could focus on further exploring its properties and potential uses. This could include conducting in vivo biochemical tests of effective amides, carrying out researches in different fields of application , and developing new synthesis methods to improve the yield and purity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the 3,4-Dimethoxybenzamido Group: This step involves the reaction of 3,4-dimethoxybenzoic acid with an amine to form the amide bond. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Esterification: The carboxamide group can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the methoxy groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Esterification: Commonly performed using sulfuric acid or p-toluenesulfonic acid as catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
Hydrolysis: Yields 3,4-dimethoxybenzoic acid and the corresponding amine.
Esterification: Produces esters of the carboxamide group.
Oxidation and Reduction: Leads to various oxidized or reduced derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzamides: These compounds share the 3,4-dimethoxybenzamido group and exhibit similar biological activities.
Thiophene Carboxamides: Compounds with a thiophene ring and carboxamide group, which may have similar electronic properties and reactivity.
Phenylthiophenes: These compounds contain a phenyl group attached to a thiophene ring, sharing structural similarities.
Uniqueness
2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-9-8-13(10-16(15)26-2)19(24)22-20-14(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTNENONPDKXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2355753.png)

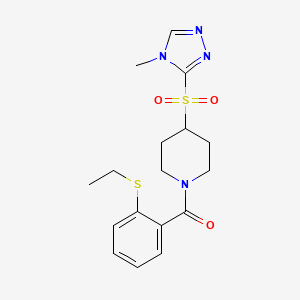

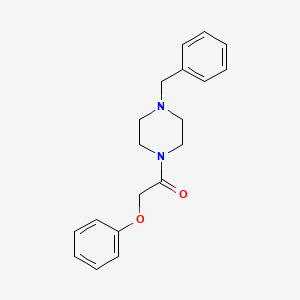
![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)
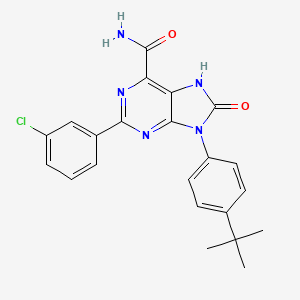
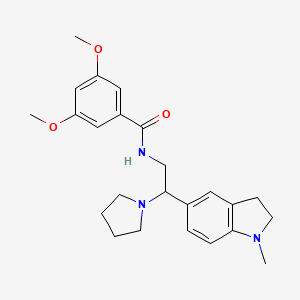
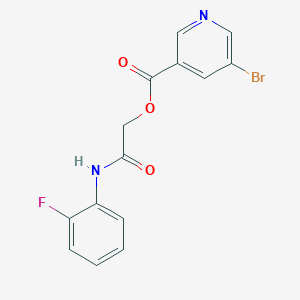

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)



